2-(4-Bromophenyl)-4,5-dihydrooxazole
Overview
Description
2-(4-Bromophenyl)-4,5-dihydrooxazole (2-BP-4,5-DHO) is a heterocyclic compound with a molecular formula of C8H7BrNO2. It is a derivative of oxazole, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. 2-BP-4,5-DHO has a variety of applications in scientific research, including synthesis, drug development, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of derivatives that have shown promising antimicrobial activity . These derivatives have been effective against both bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
Derivatives of the compound have also been studied for their anticancer activity. In particular, they have been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results .
Drug Resistance Combat
The compound and its derivatives have been used in efforts to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Molecular Docking Studies
Molecular docking studies have been carried out with active compounds to study their binding mode with receptors . This helps in understanding the interaction of these compounds with biological targets.
Pharmacological Activities
The pharmacological activities of newly synthesized derivatives of the compound have been studied . This helps in understanding the potential therapeutic uses of these compounds.
Raw Material in Pharmaceuticals
The compound is an important raw material and intermediate used in pharmaceuticals . It forms the basis for the synthesis of various drugs.
Agrochemicals Production
The compound is used as a raw material in the production of agrochemicals . This highlights its importance in the agriculture industry.
Dyestuff Production
The compound is also used in the production of dyestuff . This indicates its role in the textile and dye industries.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been shown to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been shown to participate in suzuki–miyaura cross-coupling reactions , which could potentially lead to various molecular and cellular effects.
properties
IUPAC Name |
2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDDVYUQCSBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355199 | |
Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189120-01-2 | |
Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the half-sandwich cycloruthenated complex formed with 2-(4-Bromophenyl)-4,5-dihydrooxazole in the context of the presented research?
A1: The research highlights the synthesis and characterization of a series of half-sandwich cycloruthenated complexes, including one formed with 2-(4-Bromophenyl)-4,5-dihydrooxazole as the ligand []. The study focuses on the complex's structure, confirmed through single-crystal X-ray diffraction, and its catalytic activity in nitroarene reduction. This reaction is important in organic synthesis for transforming nitroarenes into amines, which are valuable intermediates for various applications. The researchers demonstrate the complex's promising catalytic performance in this reaction using sodium borohydride as the reducing agent.
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